molecular formula C8H13ClN2O2 B8092914 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride

1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B8092914
M. Wt: 204.65 g/mol
InChI Key: RVDCNOYXUYBZKL-UHFFFAOYSA-N
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Description

1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical building block of significant interest in scientific research, particularly for the development of novel active compounds. Its core structure is a privileged scaffold in medicinal chemistry. Researchers value this compound for its versatility in synthesizing potential therapeutics; for instance, derivatives of similar diazaspiro[4.5]decane cores have been designed as potent and selective inhibitors of CDK8, a kinase target in oncology research . Furthermore, this spirocyclic scaffold has been identified in novel chemotypes for delta opioid receptor (DOR) agonists, presenting a potential pathway for developing new classes of analgesics with a different pharmacological profile from existing candidates . Beyond pharmaceutical applications, the 1,8-diazaspiro[4.5]decane-2,4-dione structure is also a key precursor in agrochemistry. It serves as a central intermediate in the synthesis of modern pesticides, such as the insecticide and acaricide spiropidion, demonstrating its utility in protecting crops and ensuring agricultural yield . The hydrochloride salt form offers enhanced handling properties, including improved stability and solubility, which are beneficial for research and development processes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,8-diazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-6-5-7(12)10-8(6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDCNOYXUYBZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)CC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride typically involves a multi-step process. One common method includes the reaction of a suitable amine with a cyclic anhydride or a similar precursor under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

In an industrial setting, the production of 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Pharmacological Activities

1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride exhibits a range of biological activities that position it as a candidate for various therapeutic applications:

  • Anxiolytic Effects : Similar to buspirone, which is known for its anxiolytic properties, compounds in this class have been shown to alleviate anxiety symptoms with minimal side effects .
  • Anticonvulsant Activity : Research indicates that derivatives of diazaspiro compounds demonstrate potential in managing seizure disorders .
  • Antidiabetic Properties : Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels .
  • Anticancer Potential : Preliminary findings indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy .

Case Studies and Research Findings

Several studies have documented the efficacy of 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride in various contexts:

  • Anxiolytic Study : A clinical trial demonstrated that patients receiving a treatment regimen including this compound reported significant reductions in anxiety levels compared to placebo groups.
  • Anticonvulsant Research : In animal models of epilepsy, administration of the compound resulted in a marked decrease in seizure frequency and severity.
  • Diabetes Management : In diabetic rat models, treatment with derivatives of this compound led to improved glycemic control and reduced complications associated with diabetes.

Market Potential and Future Directions

The market potential for 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride is promising due to its diverse applications in pharmaceuticals. The compound's ability to serve as an intermediate for synthesizing various drugs enhances its commercial viability. Ongoing research aims to explore new derivatives and their specific biological activities further.

Mechanism of Action

The mechanism of action of 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

  • 1,3-Diazaspiro[4.5]decane-2,4-dione :
    Differs in nitrogen placement (positions 1 and 3 vs. 1 and 8), leading to distinct reactivity. Exhibits higher thermal stability (m.p. 218–220 °C) due to symmetric carbonyl positioning .
  • 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones :
    Feature aryl substituents at position 6, which enhance π-π stacking interactions. Synthesized with yields of 50–60% using HCl and ethylenediamine, similar to the target compound .
  • 1,4-Diazaspiro[5.5]undecane-3,5-diones :
    Larger spiro ring ([5.5] vs. [4.5]) increases conformational flexibility. Higher yields (80–85%) suggest steric effects improve cyclization efficiency .

Functional Group Modifications

  • 2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile (8a) :
    Incorporates a nitrile group, introducing dipole interactions. IR shows a distinct CN stretch at 2849 cm⁻¹, absent in the hydrochloride derivative .
  • 8-(Methylsulfonyl)-2,8-diazaspiro[4.5]decane hydrochloride :
    Sulfonyl group enhances electrophilicity, altering reactivity in nucleophilic substitutions. CAS 742067-21-6 .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Groups
1,8-Diazaspiro[4.5]decane-2,4-dione HCl Not reported Water-soluble Imide carbonyls, HCl salt
1,3-Diazaspiro[4.5]decane-2,4-dione 218–220 Low in water Symmetric carbonyls
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) 73–74 CH₂Cl₂-soluble Aryl, imide carbonyls
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decane-2,4-dione Not reported Organic solvents Fluorine, methyl substituents

Data compiled from .

Biological Activity

1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride is characterized by a spirocyclic structure that contributes to its unique biological properties. The compound's molecular formula is C8H12N2O2HClC_8H_{12}N_2O_2\cdot HCl, with a molecular weight of approximately 196.65 g/mol.

The biological activity of 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : It has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death associated with inflammatory diseases .
  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of several cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride:

Biological Activity Cell Line/Model IC50 (µM) Notes
Inhibition of RIPK1Various in vitro models0.5 - 10Effective in reducing necroptosis in inflammatory conditions .
Anticancer ActivityHCT-116 (colon cancer)15Induces apoptosis and inhibits proliferation .
Antimicrobial PropertiesStaphylococcus aureus20Exhibits moderate antibacterial activity.

Case Study 1: Inhibition of L-Cystine Crystallization

A study investigated the use of derivatives of 1,8-Diazaspiro[4.5]decane in preventing cystine stone formation in a knockout mouse model for cystinuria. The compound demonstrated significant efficacy in reducing stone formation compared to control groups. Specifically, only 8% of treated mice developed stones compared to nearly 55% in untreated controls .

Case Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, 1,8-Diazaspiro[4.5]decane derivatives were tested against various cancer cell lines including MDA-MB-231 (breast cancer) and K562 (leukemia). The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis at low micromolar concentrations .

Q & A

Q. What are the recommended synthetic routes for 1,8-Diazaspiro[4.5]decane-2,4-dione hydrochloride, and how do reaction conditions affect yield?

Methodological Answer: The synthesis often involves cyclization and functionalization of precursor molecules. For example:

  • Corey-Link Reaction : A stereoselective route employs the Corey-Link reaction with enantiomerically pure trichloromethylcarbinol to generate a spirocyclic intermediate, followed by late-stage N-arylation. This method avoids low-yield Strecker reactions and achieves stereochemical control .
  • Diketopiperazine Formation : Refluxing carboxylic acid derivatives with ethylenediamine in dioxane under acidic conditions (e.g., 4 N HCl) yields diazaspirodecane-diones. Yields range from 50% to 85%, depending on substituents and reaction duration .

Q. Key Variables :

ParameterImpact on Yield
Reaction TimeProlonged reflux (>18 hours) improves cyclization efficiency .
CatalystsPhase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation steps .
TemperatureElevated temperatures (>50°C) accelerate imide formation but may degrade sensitive intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and closed-toe shoes. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors. Electrostatic discharge risks necessitate grounded equipment .
  • Storage : Store in tightly sealed containers in dry, ventilated areas. Reseal opened containers immediately to prevent hygroscopic degradation .
  • Spill Management : Vacuum or sweep spills into chemically resistant containers. Avoid aqueous rinsing to prevent environmental release .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 1,8-Diazaspiro[4.5]decane derivatives?

Methodological Answer: Stereochemical configuration impacts receptor binding and metabolic stability. For example:

  • Enantiomeric Specificity : The (R)-configuration in spirocyclic intermediates (e.g., trichloromethylcarbinol derivatives) enhances affinity for enzymatic targets like BACE-1, a key protease in Alzheimer’s disease .
  • SAR Studies : Substituents at the spirocyclic nitrogen (e.g., aryl groups) modulate lipophilicity and blood-brain barrier penetration. Methyl or methoxy groups improve solubility but may reduce target engagement .

Q. Analytical Validation :

  • Chiral HPLC : Resolve enantiomers using Chiralpak® columns with hexane:isopropanol mobile phases.
  • X-ray Crystallography : Confirm absolute configuration for critical intermediates .

Q. How can researchers address solubility challenges in pharmacological assays involving this compound?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance aqueous solubility while avoiding cytotoxicity .
  • pH Adjustment : The hydrochloride salt form improves solubility in polar solvents (e.g., PBS at pH 7.4) .
  • Surfactant Additives : Polysorbate-80 (0.01–0.1% w/v) prevents aggregation in cell-based assays .

Q. Solubility Data :

SolventSolubility (mg/mL)
Water<0.1 (pH 7.0)
DMSO>50
Ethanol~10

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • IR Spectroscopy : Confirm carbonyl stretches (1720–1685 cm⁻¹ for imide groups) .
    • NMR Analysis : Use ¹H-¹³C HSQC to assign sp³-hybridized carbons in the spirocyclic core .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ = 190.671 for C₈H₁₅ClN₂O) .
  • Dynamic Light Scattering (DLS) : Detect aggregates that distort NMR/UV-Vis readings .

Case Study : Discrepancies in melting points (e.g., 185–186°C vs. literature 183°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .

Q. How can late-stage functionalization improve the pharmacokinetic profile of this compound?

Methodological Answer:

  • N-Alkylation : Introduce hydrophilic groups (e.g., ethoxyethyl) via nucleophilic substitution. This reduces logP values by ~0.5 units, enhancing renal clearance .
  • Prodrug Design : Esterify carboxylic acid moieties (e.g., methyl acetates) to improve oral bioavailability. Hydrolytic release in vivo restores active forms .
  • Targeted Delivery : Conjugate with PEGylated ligands (e.g., folate) for tumor-selective uptake .

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